Product packaging for Biapenem(Cat. No.:CAS No. 120410-24-4)

Biapenem

Cat. No.: B1666964
CAS No.: 120410-24-4
M. Wt: 350.4 g/mol
InChI Key: MRMBZHPJVKCOMA-YJFSRANCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Carbapenem (B1253116) Development

The journey of carbapenems, a class of β-lactam antibiotics, began in the late 1960s with the search for β-lactamase inhibitors to combat rising penicillin resistance. nih.gov The first breakthrough came in 1976 with the isolation of thienamycin (B194209) from the bacterium Streptomyces cattleya. nih.govmicrobiologyresearch.org Thienamycin exhibited a remarkably broad spectrum of antibacterial activity and potent β-lactamase inhibitory properties. nih.gov This discovery was pivotal, as thienamycin became the parent compound and structural model for all subsequent carbapenems. nih.govresearchgate.net

Despite its potency, thienamycin's clinical utility was hampered by its inherent chemical instability. microbiologyresearch.orgoup.com This led to the development of more stable synthetic derivatives. The first carbapenem to be approved for clinical use was imipenem (B608078) in 1985. nih.gov Like its parent compound, imipenem demonstrated a broad spectrum of activity and high affinity for penicillin-binding proteins (PBPs). nih.gov However, it was susceptible to degradation by dehydropeptidase-I (DHP-I), an enzyme located in the human renal brush border. researchgate.netnih.gov To overcome this, imipenem was co-administered with a DHP-I inhibitor, cilastatin (B194054). nih.gov

The need for carbapenems that did not require a DHP-I inhibitor spurred further research, leading to the development of a new generation of carbapenems. This included meropenem (B701), ertapenem (B1671056), doripenem, and this compound, all designed to have greater stability against DHP-I. researchgate.netnih.gov These newer agents offered various improvements in their spectrum of activity and pharmacokinetic profiles. cmac-journal.ru this compound, for instance, was developed by Lederle and American Cyanamid and approved for marketing in Japan in 2002. google.com It is noted for its stability against DHP-I, eliminating the need for a co-administered inhibitor. researchgate.net

Timeline of Key Carbapenem Developments
YearDevelopmentSignificance
1976Isolation of ThienamycinFirst carbapenem discovered; served as the model for subsequent carbapenems. nih.govmicrobiologyresearch.org
1985Clinical Introduction of ImipenemFirst carbapenem available for clinical use; required co-administration with cilastatin to inhibit DHP-I degradation. nih.gov
1993Approval of Panipenem/betamipron in JapanAnother early carbapenem requiring a DHP-I inhibitor (betamipron). nih.govwikipedia.org
1996Approval of Meropenem in the USA carbapenem with increased stability to DHP-I and enhanced activity against Gram-negative bacteria. researchgate.netwikipedia.org
2001Approval of ErtapenemA carbapenem with a longer half-life allowing for once-daily dosing, but with a narrower spectrum of activity (not active against non-fermenters). nih.govcmac-journal.ru
2002Approval of this compound in JapanA parenteral carbapenem with high stability against DHP-I and a broad spectrum of activity. researchgate.netgoogle.com

Significance of this compound within β-Lactam Antibiotics

This compound holds a significant position within the β-lactam antibiotics, particularly among the carbapenems, due to its distinct structural features and broad utility. As with other carbapenems, its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs). patsnap.comnbinno.compatsnap.com This action disrupts the cross-linking of peptidoglycan, weakening the cell wall and causing bacterial cell lysis and death. patsnap.compatsnap.com

The key attributes that distinguish this compound include:

Broad Spectrum of Activity : this compound is effective against a wide range of bacteria, including Gram-positive and Gram-negative aerobes and anaerobes. researchgate.netpatsnap.com This makes it a valuable agent for treating complex and polymicrobial infections, such as intra-abdominal infections, lower respiratory tract infections, and complicated urinary tract infections. patsnap.comnbinno.com

Stability to Dehydropeptidase-I (DHP-I) : A notable advantage of this compound is its high stability against hydrolysis by the human renal enzyme DHP-I. researchgate.net Unlike imipenem, this compound's structure, which includes a 1β-methyl group, confers this stability, meaning it can be administered without a DHP-I inhibitor like cilastatin. researchgate.net

Resistance to β-Lactamases : this compound's structure makes it resistant to hydrolysis by most common β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics. patsnap.compatsnap.com This allows it to remain effective against many bacteria that are resistant to other β-lactam antibiotics like penicillins and cephalosporins. google.com Some research also indicates it has higher stability against certain classes of carbapenemases, such as OXA-48 and metallo-β-lactamases like NDM, compared to other carbapenems. microbiologyresearch.organtibiotics-chemotherapy.ru

Tissue Penetration : Following intravenous administration, this compound distributes widely and penetrates well into various body tissues and fluids, including lung tissue, sputum, and abdominal cavity fluid, which is crucial for treating infections in these areas. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N4O4S B1666964 Biapenem CAS No. 120410-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMBZHPJVKCOMA-YJFSRANCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046435
Record name Biapenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120410-24-4
Record name Biapenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120410-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biapenem [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120410244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biapenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13028
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Biapenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIAPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR5U3L9ZH1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Biapenem Action

Elucidation of Bacterial Cell Wall Synthesis Inhibition

The structural integrity of the bacterial cell wall, primarily composed of peptidoglycan, is essential for bacterial survival. Biapenem's primary mechanism of action involves the inhibition of the final steps of peptidoglycan synthesis, leading to a compromised cell wall and subsequent cell lysis. plos.orgresearchgate.net

Penicillin-Binding Protein (PBP) Interaction Dynamics

Like all β-lactam antibiotics, this compound's targets are the penicillin-binding proteins (PBPs), a group of bacterial enzymes crucial for the synthesis and remodeling of the peptidoglycan cell wall. plos.orgnih.gov this compound forms a stable, covalent acyl-enzyme complex with the active site serine residue of PBPs. nih.gov This acylation process effectively inactivates the PBP, halting its enzymatic function. nih.gov

This compound exhibits a strong affinity for a variety of PBPs across different bacterial species. In Escherichia coli, it binds most strongly to PBP 2 and PBP 4, and also shows a high affinity for PBP 1a. nih.govmdpi.com In Pseudomonas aeruginosa, this compound demonstrates potent binding to PBP 2 and PBP 1b. nih.govmdpi.com For the Gram-positive bacterium Staphylococcus aureus, PBP 1 is the primary target. nih.gov Studies in Klebsiella pneumoniae have shown that carbapenems, including this compound, bind to all PBPs, with PBP2 and PBP4 being the highest-affinity targets, exhibiting a 50% inhibitory concentration (IC50) of less than 0.0075 mg/liter. mdpi.com

Bacterial SpeciesPrimary PBP TargetsHigh-Affinity PBP TargetsIC50 (mg/L) for High-Affinity Targets in K. pneumoniae
Escherichia coliPBP 2, PBP 4PBP 1a<0.0075
Pseudomonas aeruginosaPBP 2PBP 1b
Staphylococcus aureusPBP 1-

Peptidoglycan Cross-Linking Disruption

The inactivation of PBPs by this compound directly disrupts the transpeptidation reaction, a critical step in peptidoglycan synthesis. plos.org This reaction is responsible for forming the peptide cross-links between adjacent glycan chains, a process that provides the necessary rigidity and strength to the cell wall. semanticscholar.org By inhibiting the transpeptidase activity of PBPs, this compound prevents the formation of these essential cross-links. researchgate.net The resulting peptidoglycan is structurally weakened and unable to withstand the internal osmotic pressure of the bacterium, ultimately leading to cell lysis and death. plos.orgox.ac.uk

β-Lactamase Stability and Hydrolysis Resistance Profiles

A significant challenge to the efficacy of β-lactam antibiotics is the production of β-lactamases by resistant bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. nih.gov this compound, like other carbapenems, exhibits a high degree of stability against many of these enzymes. plos.org

Resistance to Serine β-Lactamases (Classes A, C, D)

This compound demonstrates notable stability against hydrolysis by the majority of serine β-lactamases, which include Ambler classes A, C, and D. mdpi.complos.org This resistance extends to many extended-spectrum β-lactamases (ESBLs) that can inactivate penicillins and cephalosporins. plos.org Research indicates that selected serine β-lactamases hydrolyze carbapenems, such as this compound, at rates that are less than 0.1% of the hydrolysis rate for cephaloridine. plos.org Furthermore, studies have shown that Class A and Class D β-lactamases are unable to confer in vitro resistance to this compound. nih.govmdpi.com this compound acts as a transient inhibitor of these active-site serine enzymes. mdpi.com In the case of some Class D enzymes, the interaction with this compound can lead to the formation of a β-lactone derivative. researchgate.net

Serine β-Lactamase ClassThis compound Stability/InteractionRelative Hydrolysis Rate (vs. Cephaloridine)
Class AHigh stability, transient inhibitor<0.1%
Class CHigh stability
Class DHigh stability, can form β-lactone

Interaction Kinetics with Metallo-β-Lactamases (Classes B1, B2)

In contrast to its stability against serine β-lactamases, this compound is susceptible to hydrolysis by metallo-β-lactamases (MBLs), which belong to Ambler Class B. nih.govnih.gov These zinc-dependent enzymes are potent carbapenem-hydrolyzing agents.

The interaction of this compound with MBLs leads to the opening of the β-lactam ring. mdpi.com For subclass B1 MBLs, such as VIM-1 and VIM-2, the hydrolysis of this compound results in a mixture of tautomerizing enamine and imine products. mdpi.comnih.gov Over time, the thermodynamically favored (2S)-imine becomes the major species observed. mdpi.comnih.gov X-ray crystallography studies have captured a mixture of the (2S)-imine and enamine complexed within the active site of VIM-2, confirming the formation of a transient adduct. nih.gov

With subclass B2 MBLs, the degradation pathway also begins with the hydrolysis of the β-lactam ring. plos.org This initial product then undergoes an intramolecular rearrangement, leading to the formation of a stable bicyclic compound. plos.org This degradation pathway effectively inactivates the antibiotic. plos.org

Influence on Bacterial Efflux Pump Systems

Efflux pumps are a significant mechanism of multidrug resistance in bacteria, actively transporting antibiotics out of the cell and reducing their intracellular concentration. nih.govfrontiersin.orgqeios.com The interaction between an antibiotic and these pumps is a critical determinant of its efficacy. Research into this compound reveals a notable resilience to the effects of several key efflux systems, particularly in Gram-negative pathogens like Pseudomonas aeruginosa.

Detailed studies comparing this compound with other carbapenems against various efflux-mutant strains of P. aeruginosa have highlighted its robust activity. researchgate.netnih.gov One such study investigated its bactericidal effects on strains with deficiencies or overexpression of major Resistance-Nodulation-Division (RND) family efflux pumps, including MexAB-OprM, MexCD-OprJ, and MexXY-OprM. researchgate.netnih.govjst.go.jp

The findings indicate that this compound's potent bactericidal activity is not significantly influenced by these three efflux systems. nih.gov For instance, its activity against P. aeruginosa KG5003, a strain that overexpresses the MexAB-OprM pump, was comparable to its activity against P. aeruginosa KG5001, which is deficient in all three of these major efflux pumps. researchgate.netnih.gov This performance contrasts with that of other β-lactams like meropenem (B701) and ceftazidime, which demonstrated weaker activity against the MexAB-OprM overexpressing strain. nih.gov

Furthermore, this compound was the only carbapenem (B1253116) tested that maintained bactericidal activity against P. aeruginosa KG5007, a strain specifically overexpressing the MexCD-OprJ efflux system. researchgate.netnih.gov This suggests that this compound is a poor substrate for this particular pump, allowing it to evade extrusion and maintain effective concentrations within the bacterial cell.

The table below summarizes the comparative bactericidal activity of this compound and other antibiotics against P. aeruginosa strains with modified efflux pump expression, based on published research findings. researchgate.netnih.gov

StrainRelevant Efflux Pump GenotypeThis compound ActivityImipenem (B608078) ActivityMeropenem ActivityCeftazidime Activity
KG5001 Deficient in MexAB-OprM, MexCD-OprJ, MexXY-OprMVery StrongStrongStrong-
KG5003 Overexpressing MexAB-OprMStrong (Similar to KG5001)Strong (Similar to KG5001)Weaker than against KG5001Weaker than against KG5001
KG5007 Overexpressing MexCD-OprJMaintained Bactericidal ActivityActivity DiminishedActivity DiminishedActivity Diminished

Antimicrobial Spectrum and Efficacy Research

Broad-Spectrum Activity Against Gram-Positive Bacteria

Biapenem has shown potent activity against various Gram-positive bacteria. Studies have reported its effectiveness against pathogens such as Staphylococcus aureus (including oxacillin-sensitive strains) and Streptococcus pneumoniae. ontosight.aicaymanchem.com The minimum inhibitory concentrations (MICs) against Streptococcus pneumoniae have been reported in the range of 0.06-0.25 μg/mL. ontosight.ai While generally effective, high MICs have been observed for oxacillin-resistant Staphylococcus species and Enterococcus species, consistent with resistance patterns seen with other carbapenems and newer cephalosporins. nih.gov

Table 1: Representative MIC90 Values for this compound Against Gram-Positive Bacteria
Bacterial SpeciesMIC90 (μg/mL)Source
Staphylococcus aureus (oxacillin-sensitive)0.12 caymanchem.com
Streptococcus pneumoniae0.06-0.25 ontosight.ai

Broad-Spectrum Activity Against Gram-Negative Bacteria

This compound demonstrates strong activity against a broad range of Gram-negative bacteria. It is effective against pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. ontosight.ai In comparative studies, this compound has been shown to be more active than imipenem (B608078) against members of the family Enterobacteriaceae, with MIC90 values ranging from 0.03 to 1 mg/L for this compound compared to 0.25 to 2 mg/L for imipenem. nih.govkarger.com Against Pseudomonas aeruginosa, this compound and meropenem (B701) were among the most active drugs, with an MIC90 of 1 mg/L. nih.gov Susceptibility rates of ESBL-producing E. coli and K. pneumoniae to this compound by disk diffusion were reported as 100 percent in one study. idthai.org For P. aeruginosa, the susceptibility rate was 70 percent, and for Acinetobacter baumannii, it was 37 percent. idthai.org

Table 2: Representative MIC90 Values and Susceptibility Rates for this compound Against Gram-Negative Bacteria
Bacterial SpeciesMIC90 (mg/L)Susceptibility Rate (Disk Diffusion)Source
Enterobacteriaceae species0.03-1N/A nih.govkarger.com
Pseudomonas aeruginosa170% idthai.orgnih.gov
ESBL-producing Escherichia coliN/A100% idthai.org
ESBL-producing Klebsiella pneumoniaeN/A100% idthai.org
Acinetobacter baumanniiN/A37% idthai.org

Activity Against Anaerobic Organisms

This compound also exhibits significant activity against anaerobic bacteria. It has been shown to be effective against species such as Bacteroides fragilis and Clostridium species. ontosight.aicaymanchem.com Its activity against anaerobes has been described as comparable to that of imipenem, with an MIC90 of 0.25 mg/L for Bacteroides fragilis. nih.gov

Table 3: Representative MIC90 Values for this compound Against Anaerobic Organisms
Bacterial SpeciesMIC90 (μg/mL)Source
Bacteroides fragilis0.25 caymanchem.comnih.gov
Clostridium species1 caymanchem.com

Investigations into Mycobacterium tuberculosis Activity

This compound has been investigated for its potential as an anti-tuberculous agent, demonstrating activity against Mycobacterium tuberculosis (M.tb) in both in vitro and in vivo settings. caymanchem.comasm.orgnih.gov Carbapenems, including this compound, are considered effective targets against drug-resistant M.tb strains due to their unique structural composition, which makes them less susceptible to the β-lactamase activity of M.tb (BlaC). asm.org

This compound has shown efficacy against drug-susceptible strains of Mycobacterium tuberculosis, such as the H37Rv strain. caymanchem.comnih.gov In a mouse model of late-phase acute H37Rv M. tuberculosis infection, this compound treatment (200 mg/kg) was observed to decrease the number of lung colony-forming units (CFUs). caymanchem.com Studies have also demonstrated this compound's anti-mycobacterial potential within macrophages, significantly reducing the number of CFUs of M.tb. nih.gov

Table 4: MIC Values for this compound Against Drug-Susceptible M. tuberculosis Strains
M. tuberculosis StrainMIC (mg/L)Source
H37Rv2-4 caymanchem.com

This compound exhibits antimicrobial activity against rifampicin-resistant Mycobacterium tuberculosis strains both in vitro and in vivo. asm.orgnih.gov Studies have evaluated its activity against low- and high-level rifampicin-resistant strains, such as 115R and 124R. caymanchem.comnih.gov In a mouse model of acute infection, this compound alone was active against these rifampicin-resistant strains. nih.gov

Table 5: MIC Values for this compound Against Rifampicin-Resistant M. tuberculosis Strains
M. tuberculosis StrainMIC (mg/L)Source
115R4-8 caymanchem.com
124R8-16 caymanchem.com

This compound has demonstrated synergistic bactericidal activity when combined with rifampicin (B610482), a first-line anti-tuberculosis drug, against drug-susceptible M. tuberculosis infections in vitro and in vivo. asm.orgnih.govnih.govfirstwordpharma.com This synergy has been observed in mouse models of tuberculosis chemotherapy. asm.orgnih.gov The combination of rifampicin and this compound has been shown to be effective not only against drug-sensitive M. tuberculosis but also against drug-resistant clinical isolates that are otherwise resistant to rifampicin. nih.govfirstwordpharma.comasm.org In some combinations, this compound and rifampicin at concentrations less than 4- to 16-fold their respective MIC90 values completely inhibited M. tuberculosis growth. asm.org For instance, rifampicin/biapenem concentrations of 0.06/0.4 μg/ml or 0.03/1.56 μg/ml completely inhibited M. tuberculosis growth. asm.org Furthermore, this compound/clavulanate (BP/CL) has shown synergistic interactions in vitro with other anti-tuberculosis agents such as protionamide (B1311), aminosalicylate, and capreomycin, achieving a fractional inhibitory concentration (FIC) of 0.375 for each pairing. nih.gov In a mouse tuberculosis infection model, the efficacy of a cocktail of levofloxacin (B1675101) + pyrazinamide (B1679903) + protionamide + aminosalicylate against M.tb increased when combined with BP/CL, achieving efficacy similar to that of the positive control treatment (isoniazid + rifampin + pyrazinamide) after two months of treatment. nih.gov

Comparative Antimicrobial Efficacy Studies with Other Carbapenems

Comparative studies have evaluated this compound's antimicrobial efficacy against other clinically available carbapenems, including imipenem, meropenem, doripenem, and ertapenem (B1671056), across a diverse range of bacterial pathogens.

Against Gram-Negative Bacteria: this compound demonstrates potent activity against Enterobacteriaceae. For Escherichia coli, MIC50/90 values for this compound were reported at 0.06/0.125 mg/L, comparable to meropenem (0.06/0.06 mg/L) and lower than imipenem (0.125/0.25 mg/L) in some studies. cmac-journal.ru Against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli, this compound showed 100% susceptibility rates, with MIC50/90 values of 0.06/0.06 mg/L. idthai.org Similarly, for Klebsiella pneumoniae, this compound's MIC50/90 were 0.5/16 mg/L, while both imipenem and meropenem had 0.5/32 mg/L, and ertapenem had 2/32 mg/L. cmac-journal.ru this compound generally appears as active as meropenem against most Gram-negative bacteria, with some exceptions like Klebsiella ornithinolytica and Proteus mirabilis, where meropenem might show slightly better activity. nih.gov

For Pseudomonas aeruginosa, this compound and meropenem were identified as highly active, with an MIC90 of 1 mg/L in one study. nih.gov Another study reported MIC50/90 values for this compound against P. aeruginosa as 8/64 mg/L for nosocomial isolates and 0.5/16 mg/L for community-acquired isolates, which were comparable to imipenem and meropenem. cmac-journal.ru this compound has shown greater potency against P. aeruginosa than imipenem in some earlier studies, with two-fold more potency. nih.govmicrobiologyresearch.org Against meropenem-resistant K. pneumoniae and P. aeruginosa isolates, this compound exhibited lower MIC50/90 values than meropenem, suggesting potential utility against these resistant strains. antibiotics-chemotherapy.ru

Regarding Acinetobacter spp., this compound's MIC50/90 values were 64/128 mg/L, comparable to imipenem (64/128 mg/L) and meropenem (128/128 mg/L). cmac-journal.ru All Acinetobacter baumannii/calcoaceticus complex isolates tested in one study were susceptible to this compound, with MIC50 <0.03 and MIC90 = 0.25 µg/ml. nih.gov this compound has also been noted as the most potent among carbapenems against Acinetobacter anitratus. core.ac.uk

Against Gram-Positive Bacteria: this compound's activity against Gram-positive organisms is generally comparable to imipenem. nih.gov It shows good bactericidal activity against Streptococcus pneumoniae, Streptococcus pyogenes, and methicillin-susceptible Staphylococcus aureus (MSSA). researchgate.net However, this compound was found to be slightly less active against coagulase-negative staphylococci and Enterococcus species compared to meropenem, although the difference was not statistically significant. nih.gov High MICs for this compound were observed for oxacillin-resistant Staphylococcus spp. and Enterococcus spp., similar to other carbapenems and newer cephalosporins. nih.gov

Against Anaerobic Bacteria: this compound is as potent as imipenem against anaerobic bacteria, including the Bacteroides fragilis group, with an MIC90 of 0.25 mg/L. nih.gov Studies involving this compound in combination with RPX7009 (a serine β-lactamase inhibitor) have shown that this compound's activity against Bacteroides species, particularly imipenem-nonsusceptible strains, was comparable to imipenem and superior to meropenem, doripenem, and ertapenem. nih.govasm.org

Minimum Inhibitory Concentration (MIC) Determinations Across Pathogens

Minimum Inhibitory Concentration (MIC) values are crucial for assessing the potency of an antimicrobial agent against specific pathogens. This compound exhibits a broad range of MIC values depending on the bacterial species.

Key MIC Determinations:

Enterobacteriaceae: MIC90 values for Enterobacteriaceae species ranged from 0.03 to 1 mg/L for this compound, compared to 0.25 to 2 mg/L for imipenem. nih.gov For ESBL-producing Escherichia coli, MIC50/90 for this compound were 0.06/0.06 mg/L. idthai.org For ESBL-producing Klebsiella pneumoniae, MIC50/90 for this compound were 0.125/0.25 mg/L. idthai.org

Pseudomonas aeruginosa: The MIC90 for this compound against P. aeruginosa was 1 mg/L. nih.gov For clinical isolates of P. aeruginosa, MIC50/90 values for this compound were 1/32 mg/L. idthai.org In studies involving meropenem-resistant P. aeruginosa, this compound's MIC90 was 256 mg/L, compared to meropenem's 512 mg/L. antibiotics-chemotherapy.ru

Acinetobacter baumannii: this compound's MIC50/90 against A. baumannii were 32/64 mg/L. idthai.org

Staphylococcus aureus: MICs for S. aureus ATCC 29213 were <0.06 mg/L for this compound, imipenem, and meropenem. psu.edu

Anaerobic Bacteria: For recent consecutive strains of Bacteroides species, the MIC90 for this compound-RPX7009 was 1 µg/ml, while for meropenem it was 4 µg/ml. nih.govasm.org Other Bacteroides fragilis group species showed a MIC90 of 0.5 µg/ml for both this compound-RPX7009 and meropenem. asm.org MIC90s for this compound-RPX7009 were 0.25 µg/ml for Prevotella spp., 0.125 µg/ml for Fusobacterium nucleatum and Fusobacterium necrophorum, 2 µg/ml for Fusobacterium mortiferum, 0.5 µg/ml for Fusobacterium varium, <0.5 µg/ml for Gram-positive cocci and rods, and 0.03 to 8 µg/ml for clostridia. asm.org For Clostridium difficile, the MIC was 8 µg/ml. asm.org

Resistant Strains: Against NDM-1 producing K. pneumoniae ATCC BAA-2146, this compound had an MIC of 8 µg/ml, compared to meropenem at 64 µg/ml and imipenem at 32 µg/ml. frontiersin.org

The following tables summarize some of the reported MIC data for this compound and other carbapenems.

Table 1: Comparative MIC50/90 Values (mg/L) for this compound and Other Carbapenems Against Select Gram-Negative Bacteria

PathogenThis compound (MIC50/90)Imipenem (MIC50/90)Meropenem (MIC50/90)Ertapenem (MIC50/90)Source
Escherichia coli0.06/0.1250.125/0.250.06/0.060.015/0.125 cmac-journal.ru
ESBL-producing E. coli0.06/0.06--- idthai.org
Klebsiella pneumoniae0.5/160.5/320.5/322/32 cmac-journal.ru
ESBL-producing K. pneumoniae0.125/0.25--- idthai.org
Pseudomonas aeruginosa (Nosocomial)8/648/12816/64- cmac-journal.ru
Pseudomonas aeruginosa (Community-acquired)0.5/161/160.5/32- cmac-journal.ru
Acinetobacter spp.64/12864/128128/128- cmac-journal.ru
Acinetobacter baumannii32/64--- idthai.org

Table 2: Comparative MIC90 Values (mg/L) for this compound and Other Carbapenems Against Select Pathogens

PathogenThis compound (MIC90)Imipenem (MIC90)Meropenem (MIC90)Source
Enterobacteriaceae spp.0.03-10.25-2- nih.gov
Pseudomonas aeruginosa1-1 nih.gov
Bacteroides fragilis0.250.25- nih.gov

Table 3: MIC Values (µg/ml) for this compound and Comparators Against NDM-1 Producing K. pneumoniae ATCC BAA-2146

AntibioticMIC (µg/ml)Source
This compound8 frontiersin.org
Meropenem64 frontiersin.org
Imipenem32 frontiersin.org

Table 4: MIC50/90 Values (mg/L) for this compound and Meropenem Against Meropenem-Resistant Isolates

PathogenThis compound (MIC50/90)Meropenem (MIC50/90)Source
Klebsiella pneumoniae4/-16/- antibiotics-chemotherapy.ru
Pseudomonas aeruginosa-/256-/512 antibiotics-chemotherapy.ru

Pharmacokinetic and Pharmacodynamic Research

Population Pharmacokinetics Modeling and Analysis

Population pharmacokinetic (PPK) modeling is a statistical approach used to quantify the typical pharmacokinetic characteristics of a drug and the sources of variability in a target patient population. For Biapenem, two-compartment models have frequently been found to best describe its distribution and elimination patterns in both adult and pediatric patients. frontiersin.orgnih.govnih.gov In a study of septic patients, a two-compartment PPK model with first-order elimination was characterized by parameters for clearance (CL), central volume (V1), peripheral volume (V2), and intercompartmental clearance (Q). frontiersin.orgnih.gov

Covariate analysis in PPK studies identifies patient-specific factors that can explain variability in drug exposure. For this compound, renal function is a primary determinant of its elimination.

Creatinine (B1669602) Clearance (CLcr): Multiple studies have identified creatinine clearance as the most significant covariate influencing this compound's clearance (CL). frontiersin.orgnih.govnih.gov This relationship underscores the importance of renal function in the drug's excretion. In pediatric patients, a model established the clearance as CL (L/h) = 0.0458 x CLcr. nih.gov A study focused on peritoneal fluid penetration in adult patients found a similar relationship: CL (L/h) = 0.036 x CL(Cr) + 4.88. nih.gov

Blood Urea (B33335) Nitrogen (BUN): A 2024 study involving 317 septic patients identified Blood Urea Nitrogen (BUN) as a significant covariate influencing this compound's intercompartmental clearance (Q), the rate of transfer between central and peripheral compartments. frontiersin.orgnih.gov

Total Body Weight (TBW): In pediatric populations, total body weight has been identified as a key covariate for the volume of distribution of the central compartment (Vc). nih.gov

Table 1: Identified Covariates Affecting this compound Pharmacokinetic Parameters The following is an interactive data table. You can sort and filter the data by clicking on the headers.

Covariate Pharmacokinetic Parameter Affected Patient Population Reference
Creatinine Clearance (CLcr) Clearance (CL) Septic Adults frontiersin.org, nih.gov
Blood Urea Nitrogen (BUN) Intercompartmental Clearance (Q) Septic Adults frontiersin.org, nih.gov
Creatinine Clearance (CLcr) Clearance (CL) Pediatric Patients nih.gov
Total Body Weight (TBW) Central Volume of Distribution (Vc) Pediatric Patients nih.gov

This compound is known to exhibit significant inter-individual variability in its pharmacokinetic properties. frontiersin.orgnih.govfrontiersin.org This means that even when given the same dose, different patients can have substantially different concentrations of the drug in their blood. nih.govfrontiersin.org This variability is particularly pronounced in critically ill populations, such as those with sepsis, due to physiological changes like fluid shifts that can alter the volume of distribution for water-soluble drugs like this compound. frontiersin.orgnih.gov This high variability is a key reason for the development of population pharmacokinetic models, which aim to account for these differences and help predict individual patient exposures. frontiersin.org

Tissue and Fluid Penetration Studies

For an antibiotic to be effective, it must penetrate the site of infection in sufficient concentrations. Studies have been conducted to measure this compound's distribution into various biological fluids and tissues.

The penetration of this compound into the peritoneal fluid is critical for treating intra-abdominal infections. A study in patients undergoing abdominal surgery analyzed drug concentrations in both plasma and peritoneal fluid (PF). nih.gov

A three-compartment model was developed to fit the data, representing the central (plasma), peripheral, and peritoneal compartments. nih.gov The model demonstrated that the probabilities of achieving bactericidal exposure targets in peritoneal fluid were greater than or equal to those in plasma, supporting its use for intra-abdominal infections. nih.gov

Table 2: Population Pharmacokinetic Parameters of this compound in a Peritoneal Fluid Model The following is an interactive data table. You can sort and filter the data by clicking on the headers.

Parameter Description Value Unit
CL Clearance 0.036 x CL(Cr) + 4.88 L/h
V1 Central Volume of Distribution 6.95 L
Q2 Intercompartmental Clearance (Central-Peripheral) 2.05 L/h
V2 Peripheral Volume of Distribution 3.47 L
Q3 Intercompartmental Clearance (Central-Peritoneal) 13.7 L/h

Source: nih.gov

Effective treatment of biliary tract infections requires adequate antibiotic concentrations in the bile. Research in surgery patients has investigated the pharmacokinetics of this compound in this fluid. nih.govasm.orgresearchgate.net

Studies show that this compound penetrates into bile, with mean bile-to-plasma ratios of approximately 0.24 to 0.25 based on maximum drug concentration (Cmax) and 0.30 to 0.38 based on the area under the drug concentration-time curve (AUC). nih.govasm.orgresearchgate.net Monte Carlo simulations based on these pharmacokinetic data have been used to establish site-specific pharmacodynamic breakpoints, which are the highest minimum inhibitory concentrations (MICs) at which a high probability of therapeutic success is expected. nih.govasm.orgresearchgate.net

Table 3: Biliary Penetration and Pharmacodynamic Breakpoints for this compound The following is an interactive data table. You can sort and filter the data by clicking on the headers.

Parameter Value Reference
Mean Bile/Plasma Ratio (Cmax) 0.24 - 0.25 nih.gov, asm.org, researchgate.net
Mean Bile/Plasma Ratio (AUC) 0.30 - 0.38 nih.gov, asm.org, researchgate.net
Biliary Pharmacodynamic Breakpoint (0.3 g q8h) 0.5 mg/L nih.gov, asm.org, researchgate.net

This compound's ability to penetrate other key sites has also been evaluated.

Brain Tissue: In a mouse model comparing several carbapenems, this compound showed the lowest degree of brain tissue penetration. The penetration, defined as the ratio of the area under the curve in brain tissue to the free fraction in plasma (fAUC), was 0.002 for this compound. researchgate.net This was lower than for Imipenem (B608078) (0.016), Doripenem (0.008), and Meropenem (B701) (0.004). researchgate.net

Cerebrospinal Fluid (CSF): The pharmacokinetics and pharmacodynamics of this compound in human cerebrospinal fluid have been a subject of investigation to determine its potential utility in central nervous system infections. researchgate.net

Bronchial Epithelial Lining Fluid: Studies in healthy volunteers have compared the pharmacodynamics of this compound in bronchial epithelial lining fluid, a key site for respiratory tract infections. nih.gov

Pharmacodynamic Target Attainment Studies

Pharmacodynamic target attainment research for this compound focuses on determining the exposure required for antibacterial efficacy and the probability of achieving this target with various dosing strategies. These studies are crucial for optimizing treatment regimens, particularly for severe infections and in specific patient populations.

The primary pharmacodynamic parameter that correlates with the bactericidal activity of this compound, like other carbapenems, is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC). frontiersin.org This time-dependent killing action is a cornerstone of its efficacy. frontiersin.orgnih.govfrontiersin.org

Different %fT>MIC targets have been proposed based on preclinical models and clinical studies. For carbapenems generally, a target of 40% fT>MIC is often cited as sufficient for achieving significant antibacterial activity. frontiersin.orgnih.govasm.orgkarger.com However, research specific to this compound and different pathogens has identified more nuanced targets. For instance, against Enterobacterales, a pharmacodynamic target of approximately 50% fT>MIC is suggested, while a lower target of around 30% fT>MIC is considered for Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govasm.org

In a mouse model of thigh infection caused by Pseudomonas aeruginosa, a T>MIC of ≥17% was found to be predictive of clinical efficacy. nih.gov More recent clinical investigations, especially in critically ill populations, have indicated that higher targets are associated with better outcomes. In septic patients, a target of 70% fT>MIC was linked to favorable clinical results and an increased likelihood of clinical cure. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net Studies in critically ill patients have assessed the probability of achieving various targets, including 40%, 60%, and 80% fT≥MIC. cmac-journal.ru

Table 1: Pharmacodynamic T>MIC Targets for this compound

Target (%fT>MIC) Pathogen/Condition Source
≥17% Pseudomonas aeruginosa (in mouse model) nih.gov
~30% Pseudomonas aeruginosa, Acinetobacter baumannii nih.gov, asm.org
40% General target for carbapenems nih.gov, asm.org, karger.com, frontiersin.org
~50% Enterobacterales nih.gov, asm.org
70% Associated with favorable clinical outcomes in sepsis frontiersin.org, nih.gov, nih.gov, researchgate.net, researchgate.net

To assess the likelihood that a specific dosing regimen will achieve the desired pharmacodynamic target in a patient population, Monte Carlo simulations are employed. nih.govkarger.com These simulations use a population pharmacokinetic (PPK) model to generate thousands of simulated patient profiles, allowing for the calculation of the Probability of Target Attainment (PTA) across a range of MICs. uu.nlgardp.org A PTA of 90% or greater is often considered clinically acceptable. asm.org

PTA analyses for this compound have shown that the probability of success is dependent on several factors, most notably the patient's renal function (as measured by creatinine clearance, Clcr) and the susceptibility of the infecting organism (its MIC value). nih.govkarger.com

For example, simulations have demonstrated that against susceptible isolates of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, standard this compound regimens can achieve a PTA of ≥90% in bile. asm.orgresearchgate.net However, for less susceptible pathogens like Pseudomonas aeruginosa, higher doses or prolonged infusions are required to achieve adequate PTA. nih.govasm.orgkarger.comresearchgate.net One study found that for a MIC of 8 mg/L in critically ill patients, the PTA for achieving 60% fT≥MIC was only 45%, and for 80% fT≥MIC, it dropped to 15%. cmac-journal.ru In septic patients, a regimen of 300 mg every 6 hours resulted in only 60.22% of patients achieving the target for an MIC of 1 mg/L, whereas a dose of 600 mg every 6 hours increased the PTA to 81.47%. frontiersin.org

Table 2: Selected Probability of Target Attainment (PTA) Findings for this compound

Pathogen MIC (mg/L) Dosing Regimen PTA (%) Patient Population Source
E. coli, K. pneumoniae, E. cloacae N/A (Breakpoint ≤0.5) 0.3 g q8h (0.5h infusion) ≥90 Biliary tract infection asm.org, researchgate.net
P. aeruginosa N/A (Breakpoint ≤1) 0.6 g q8h (0.5h infusion) 71.9 Biliary tract infection asm.org, researchgate.net
Pathogen with MIC=1 1 300 mg q6h 60.22 Sepsis frontiersin.org
Pathogen with MIC=1 1 600 mg q6h 81.47 Sepsis frontiersin.org
Pathogen with MIC=2 2 600 mg q12h (3h infusion) 100 (for 60% fT≥MIC) Critically ill cmac-journal.ru
Pathogen with MIC=8 8 600 mg q12h (3h infusion) 45 (for 60% fT≥MIC) Critically ill cmac-journal.ru

Research has established a direct link between the attainment of pharmacodynamic targets and the clinical success of this compound therapy. The most definitive correlation has been observed in patients with sepsis, where achieving a free drug concentration above the MIC for 70% of the dosing interval (70% fT>MIC) is significantly associated with favorable clinical outcomes. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net This target has been identified as a predictor for clinical cure in this patient group. nih.gov

In animal models, specifically a mouse thigh infection model with P. aeruginosa, a T>MIC of 17% or more was predictive of therapeutic efficacy. nih.gov These findings underscore the importance of pharmacodynamic modeling in establishing dosing regimens that are most likely to result in positive clinical outcomes. antibiotics-chemotherapy.ru

Pharmacokinetics in Specific Patient Populations

The pharmacokinetic profile of this compound can be significantly altered in certain patient populations, necessitating specific research to ensure effective and safe use. The most studied of these are patients with sepsis and those with renal impairment.

Sepsis can induce significant pathophysiological changes that alter drug pharmacokinetics. Population pharmacokinetic (PPK) studies in septic patients have been conducted to characterize these changes for this compound. frontiersin.orgnih.govresearchgate.net These studies typically utilize a two-compartment model to describe the drug's disposition. frontiersin.orgfrontiersin.orgnih.govresearchgate.net

A key finding from these analyses is the identification of significant covariates that influence this compound's pharmacokinetic parameters. Creatinine clearance (CLCr) has been consistently identified as a major factor influencing this compound's clearance (CL). frontiersin.orgfrontiersin.orgnih.govresearchgate.net Additionally, blood urea nitrogen (BUN) has been shown to be a significant covariate for the intercompartmental clearance (Q) of the drug. frontiersin.orgfrontiersin.orgnih.govresearchgate.net The mean clearance of this compound in septic patients was found to be 8.33 L/h for a mean CLCr of 78.2 mL/min, which is comparable to that in non-septic adult patients. frontiersin.org However, the variability in these parameters within the septic population highlights the challenge in dosing. Standard daily dosages may be insufficient to achieve the desired pharmacodynamic target (e.g., 70% fT>MIC) in septic patients, particularly when treating pathogens with higher MICs. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net

Table 3: Population Pharmacokinetic Parameters of this compound in Sepsis

Parameter Description Finding/Value Source
Model Pharmacokinetic Model Two-compartment model with first-order elimination frontiersin.org, nih.gov, researchgate.net, frontiersin.org
CL Clearance Significantly influenced by Creatinine Clearance (CLCr) frontiersin.org, nih.gov, researchgate.net, frontiersin.org
Q Intercompartmental Clearance Significantly influenced by Blood Urea Nitrogen (BUN) [1, nih.gov, researchgate.net, frontiersin.org
Mean CL Mean Clearance 8.33 L/h (for mean CLCr of 78.2 mL/min) frontiersin.org

Given that this compound is primarily eliminated by the kidneys, its pharmacokinetics are substantially altered in patients with renal impairment. oup.com In these patients, the elimination of this compound is significantly prolonged, which is attributable to both decreased renal elimination and, to a lesser extent, decreased extrarenal clearance. nih.gov

In patients with end-stage renal disease who are not undergoing hemodialysis, the plasma elimination of this compound is mono-exponential, with a half-life that is significantly extended to approximately 4.35 to 4.4 hours. oup.comnih.gov

Hemodialysis has a profound impact on this compound's pharmacokinetics. The compound is effectively cleared by hemodialysis, with studies showing that approximately 90% of the drug is removed from the blood to the dialysate. oup.comnih.gov During a hemodialysis session, the plasma concentration of this compound exhibits two distinct elimination phases: a rapid phase during dialysis with a half-life of about 1.16 hours, and a slower phase after dialysis with a half-life of around 3.33 hours. oup.comnih.gov The clearance of this compound through the dialyzer (CLdia) has been calculated at approximately 7.0 L/h. oup.com

Table 4: Pharmacokinetic Parameters of this compound in End-Stage Renal Disease

Parameter Off Hemodialysis On Hemodialysis Source

Pediatric Patient Populations

The pharmacokinetics of this compound in children have been characterized through population pharmacokinetic modeling. nih.govresearchgate.net Research indicates that a two-compartment model effectively describes the drug's disposition in pediatric patients. nih.govresearchgate.net Key covariates influencing this compound's pharmacokinetics in this population are creatinine clearance (CLcr) and total body weight (TBW). nih.govresearchgate.net Specifically, clearance (CL) and the volume of distribution of the central compartment (Vc) are significantly affected by these two parameters. nih.govresearchgate.net

One study involving 14 children established pharmacokinetic parameters following 30-minute intravenous infusions. nih.gov The results showed dose-dependent peak plasma levels, while the plasma half-life remained consistent across the tested doses. nih.gov

Pharmacokinetic-pharmacodynamic (PK-PD) analyses, often employing Monte Carlo simulations, are crucial for optimizing dosing strategies. nih.gov Such analyses have been used to predict the probability of achieving the desired pharmacodynamic target, which for carbapenems is typically the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen. nih.gov A study performing a Monte Carlo simulation based on pharmacokinetic data from pediatric patients found that body weight and renal function were key determinants for rationalizing this compound regimens. nih.gov The simulation predicted that specific dosing regimens could provide sufficient target attainment probabilities against common pediatric pathogens like Streptococcus pneumoniae and Pseudomonas aeruginosa. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of this compound in Pediatric Patients This table is interactive. Users can sort the data by clicking on the column headers.

Parameter Value Study Population Reference
Plasma Half-life 0.84 hours 14 children (6 mg/kg dose) nih.gov
Plasma Half-life 0.85 hours 14 children (12 mg/kg dose) nih.gov
Peak Plasma Level 22.5 µg/mL 14 children (6 mg/kg dose) nih.gov
Peak Plasma Level 29.9 µg/mL 14 children (12 mg/kg dose) nih.gov
Urinary Recovery 54.5% - 76.1% 14 children (6 mg/kg dose) nih.gov
Urinary Recovery 37.3% - 59.5% 14 children (12 mg/kg dose) nih.gov
Clearance (CL) 0.0458 x CLcr (L/h) 25 pediatric patients nih.govresearchgate.net
Central Volume (Vc) 0.162 x TBW (L) 25 pediatric patients nih.govresearchgate.net
Intercompartmental Clearance (Q) 2.05 L/h 25 pediatric patients nih.govresearchgate.net
Peripheral Volume (Vp) 1.73 L 25 pediatric patients nih.govresearchgate.net

Geriatric Patient Populations

Pharmacokinetic studies of this compound in geriatric populations have been conducted to understand the impact of aging on the drug's disposition and to guide its use in this demographic. magtech.com.cnnih.govnih.govasm.org A comparative study involving healthy young volunteers (20-29 years), elderly volunteers (65-74 years), and very elderly volunteers (≥75 years) provided detailed insights into age-related changes. nih.govnih.govasm.org

The research found statistically significant age-related effects on the area under the plasma concentration-time curve (AUC), total body clearance (CLT), and renal clearance (CLR). nih.govnih.govasm.org As age increased, AUC values tended to rise, while both total body and renal clearance showed a decline. magtech.com.cnnih.govnih.govasm.org This is consistent with the known physiological decline in renal function and decrease in lean body mass associated with aging. nih.govnih.govasm.org A significant linear correlation has been observed between the renal clearance of this compound and creatinine clearance. nih.govnih.govchemicalbook.com

Despite these changes in clearance, the elimination half-life (t½β) and the cumulative urinary recovery of the unchanged drug did not show significant alterations across the different age groups. nih.govnih.govasm.org The steady-state volume of distribution showed a tendency to decrease with age, though not to a statistically significant degree. nih.govnih.govasm.orgchemicalbook.com

Importantly, the magnitude of these age-related pharmacokinetic changes is not considered to necessitate dosage adjustments in elderly patients who have normal renal function for their age. magtech.com.cnnih.govnih.govasm.orgchemicalbook.com However, for elderly individuals with severe renal impairment, a reduction in dosage is recommended. magtech.com.cn Studies evaluating the use of this compound in elderly patients with pneumonia have found that the drug does not tend to accumulate and is considered safe and appropriate at standard doses. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of this compound in Young vs. Geriatric Volunteers (300 mg Dose) This table is interactive. Users can sort the data by clicking on the column headers.

Parameter Young (20-29 years) Elderly (65-74 years) Very Elderly (≥75 years) Reference
Elimination Half-life (t½β) 1.51 ± 0.42 h 1.82 ± 1.14 h 1.75 ± 0.23 h nih.govasm.org
% Cumulative Urinary Recovery (%UR) 52.6% ± 3.0% 46.7% ± 7.4% 50.1% ± 5.2% nih.govasm.org

Table 3: Comparative Pharmacokinetic Parameters of this compound in Young vs. Geriatric Volunteers (600 mg Dose) This table is interactive. Users can sort the data by clicking on the column headers.

Parameter Young (20-29 years) Elderly (65-74 years) Very Elderly (≥75 years) Reference
Elimination Half-life (t½β) 2.19 ± 0.64 h 1.45 ± 0.36 h 1.59 ± 0.18 h nih.govasm.org
% Cumulative Urinary Recovery (%UR) 53.1% ± 5.1% 53.0% ± 4.8% 47.1% ± 7.6% nih.govasm.org

Mechanisms of Antimicrobial Resistance and Strategies for Overcoming Them

Characterization of Bacterial Resistance Mechanisms to Biapenem

Bacterial resistance to this compound can arise through several mechanisms, primarily involving enzymatic degradation of the antibiotic, alterations in the target proteins, and changes in membrane permeability. These mechanisms can act individually or in concert to reduce the susceptibility of bacteria to this compound.

The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamases, enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. plos.orgnih.gov While this compound is generally stable against many common β-lactamases, certain classes of these enzymes, particularly metallo-β-lactamases (MBLs), can effectively hydrolyze it. plos.orgnih.govpatsnap.com

MBLs, which belong to Class B of the Ambler classification system, utilize zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring. mdpi.comnih.gov The inactivation of this compound by B2 metallo-β-lactamases involves the opening of the β-lactam ring. plos.orgnih.gov Following this, a series of conformational changes can lead to the formation of a bicyclic compound, which has been observed in studies of the metallo-β-lactamase CphA. plos.orgnih.gov Studies have shown that the bicyclic derivative of this compound has a significant affinity for B2 MBLs, suggesting that modifications of this compound could be a potential avenue for developing clinically effective inhibitors of these enzymes. plos.orgnih.gov

The dynamics of β-lactamase inhibition are critical to the efficacy of β-lactam antibiotics. While this compound is a substrate for certain β-lactamases, it can also act as an inhibitor of others. The trans configuration of the substituents on the β-lactam ring in this compound contributes to its stability against many β-lactamases. researchgate.net

Table 1: this compound Activity against β-Lactamase-Producing Strains

Organismβ-Lactamase ClassThis compound ActivityReference
EnterobacteriaceaeVariousGenerally active; MIC90 0.03 to 1 mg/l. nih.gov
Pseudomonas aeruginosaVariousActive; MIC90 of 1 mg/l. nih.gov
Carbapenemase-producing K. pneumoniae (OXA-48, NDM)Class D, Class BNo significant advantage over imipenem (B608078) and meropenem (B701). cmac-journal.ru
Acinetobacter baumannii expressing OXA-type carbapenemasesClass DGood activity. thaiscience.info

The bactericidal action of this compound, like other β-lactam antibiotics, results from its ability to bind to and inactivate penicillin-binding proteins (PBPs). patsnap.comnih.gov PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall. nih.govasm.org By inhibiting these enzymes, this compound disrupts cell wall synthesis, leading to cell lysis and death. patsnap.com

Resistance to β-lactam antibiotics can emerge through modifications in the structure of PBPs, which reduce the binding affinity of the antibiotic. taylorandfrancis.com In Streptococcus pneumoniae, PBPs 2X, 2B, and 1A are frequently associated with β-lactam resistance. asm.org Crystal structure analysis of this compound complexed with PBP 2X and PBP 1A from S. pneumoniae has revealed that the C-2 side chains of this compound form hydrophobic interactions with conserved tryptophan and threonine residues within the active site of these proteins. asm.orgresearchgate.net These interactions are crucial for the binding of carbapenems to PBPs. asm.orgresearchgate.net Mutations in the genes encoding these PBPs can lead to amino acid alterations that diminish the binding efficiency of this compound, thereby conferring resistance.

In Gram-negative bacteria, the outer membrane acts as a permeability barrier that antibiotics must cross to reach their PBP targets in the periplasmic space. wikipedia.orgmdpi.com Alterations in the outer membrane, particularly the loss or modification of porin channels, can significantly reduce the influx of antibiotics, leading to resistance. mdpi.comnih.govfrontiersin.org

In Pseudomonas aeruginosa, the outer membrane permeability of carbapenems is a key determinant of their activity. nih.gov Studies have shown that this compound has a relatively high rate of penetration across the P. aeruginosa outer membrane compared to other β-lactams like ceftazidime. nih.gov The porin channels OprD and OpdP have been identified as playing a synergistic role in the uptake of this compound. researchgate.net A decrease in the expression or functional alteration of these porins can lead to reduced intracellular concentrations of this compound, contributing to resistance. wikipedia.orgresearchgate.net The permeability coefficient for this compound is significantly lower in strains lacking OprD and OpdP compared to the wild-type strain. researchgate.net

Table 2: Permeability Coefficients of β-Lactams in Pseudomonas aeruginosa

AntibioticPermeability Coefficient (x 10-6 cm/s)Reference
This compound (BIPM)High rate of penetration nih.gov
Imipenem (IPM)2.33 ± 0.33 nih.gov
Ceftazidime (CAZ)0.40 ± 0.10 nih.gov

In Vitro and In Vivo Resistance Induction Studies

Studies on the induction of resistance to this compound both in laboratory settings (in vitro) and in animal models (in vivo) are essential for understanding the potential for resistance development during therapy. Research has demonstrated that this compound exhibits dose-dependent activity against susceptible bacterial strains. nih.govnih.gov

In studies involving Mycobacterium tuberculosis, this compound has shown activity against both drug-susceptible and rifampicin-resistant strains. nih.govnih.gov In a mouse model, this compound demonstrated clear dose-dependent bactericidal activity. nih.govnih.gov Importantly, in vitro experiments have shown that co-exposure of M. tuberculosis to rifampicin (B610482) and this compound can prevent the selection of phenotypically resistant mutants to these drugs. nih.gov

Combination Therapy Approaches for Resistance Mitigation

To combat the rise of this compound-resistant bacteria, combination therapy has emerged as a promising strategy. nih.govnih.gov This approach involves pairing this compound with another antimicrobial agent to enhance its efficacy and overcome resistance mechanisms.

One approach is to combine this compound with a β-lactamase inhibitor. nih.gov For instance, ME107 has been shown to inhibit metallo-β-lactamases like IMP-1 and VIM-2, thereby enhancing the activity of this compound against Pseudomonas aeruginosa. nih.gov

Another strategy involves combining this compound with other classes of antibiotics. Studies have investigated the synergistic activity of this compound with agents such as sulbactam, colistin (B93849), and fosfomycin (B1673569) against multidrug-resistant Acinetobacter baumannii. researchgate.net In one study, the combination of colistin with this compound showed a synergistic effect against all tested strains of MDR-A. baumannii. researchgate.net Similarly, the combination of this compound and rifampicin has demonstrated synergistic bactericidal activity against drug-susceptible M. tuberculosis both in vitro and in a mouse model. nih.govnih.gov

Table 3: Synergistic Effects of this compound in Combination Therapy

CombinationTarget OrganismObserved EffectReference
This compound + ColistinMultidrug-resistant Acinetobacter baumannii100% synergistic effect (FICI ≤ 0.5). researchgate.net
This compound + FosfomycinMultidrug-resistant Acinetobacter baumanniiSynergistic pattern and MIC improvement. researchgate.net
This compound + RifampicinMycobacterium tuberculosis (H37Rv)Synergistic bactericidal activity in vitro and in vivo. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Antimicrobial Activity and Stability

Role of the 1β-Methyl Group

A key structural feature that distinguishes biapenem and other newer carbapenems from earlier compounds like imipenem (B608078) is the presence of a 1β-methyl group. This small alkyl substituent provides a significant degree of stability against hydrolysis by DHP-I. nih.gov The presence of this methyl group means that this compound does not require co-administration with a DHP-I inhibitor, such as cilastatin (B194054). researchgate.net This inherent stability enhances its pharmacokinetic profile and simplifies its clinical application. The introduction of the 1β-methyl group has been shown to decrease the antagonistic effect of carbapenems on the antipseudomonal activity of other β-lactams, a phenomenon linked to a reduced induction of β-lactamase in Pseudomonas aeruginosa.

Influence of C-2 Side Chain Modifications

The C-2 side chain of carbapenems is a primary determinant of their antibacterial spectrum and potency. This compound possesses a unique and unusual positively charged 'bicyclotriazolium' sulfur-linked C-2 bicyclic ring system, which contributes to its distinctive properties. nih.gov This complex side chain is believed to be responsible for this compound's broad antibacterial spectrum and enhanced enzymatic stability. nih.gov

Studies have shown that modifications to the C-2 side chain can significantly impact antimicrobial activity. For instance, the basicity or cationic character of the C-2 side chain has been found to influence activity against specific pathogens. A reduction in the basicity of the C-2 side chain in carbapenems has been correlated with increased antimicrobial and bactericidal activity against Haemophilus influenzae. This is attributed to an increased affinity for penicillin-binding proteins (PBPs) 4 and 5 in this organism.

The nature of the C-2 side chain also plays a role in the neurotoxicity of carbapenems. The unique bicyclotriazolium group in this compound appears to contribute to a lower potential to inhibit the gamma-aminobutyric acid (GABA) receptor, making it a weaker convulsant compared to some other carbapenems. researchgate.net

Molecular Interactions with Penicillin-Binding Proteins

The bactericidal action of this compound, like all β-lactam antibiotics, results from the inhibition of bacterial cell wall synthesis through the covalent binding to and inactivation of high-molecular-weight penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.

This compound exhibits a strong binding affinity for key PBPs in both Gram-positive and Gram-negative bacteria. In Escherichia coli and Pseudomonas aeruginosa, it binds most strongly to PBP 2. nih.gov Additionally, this compound shows a strong affinity for PBP 1a of E. coli and PBP 1b of P. aeruginosa. nih.gov In the case of Staphylococcus aureus, it demonstrates high affinity for PBP 1. nih.gov

Crystallographic studies have provided detailed insights into the molecular interactions between this compound and PBPs. The C-2 side chain of this compound forms hydrophobic interactions with specific amino acid residues within the active sites of PBPs. For example, in Streptococcus pneumoniae, the C-2 side chain of this compound interacts with Trp374 and Thr526 of PBP 2X and with Trp411 and Thr543 of PBP 1A. patsnap.com These hydrophobic interactions are considered crucial for the effective binding and subsequent inactivation of these essential bacterial enzymes. patsnap.com

Rational Design for Enhanced Therapeutic Profiles

The principles of rational drug design aim to systematically modify a lead compound to improve its therapeutic properties, such as potency, spectrum of activity, and pharmacokinetic profile, while minimizing adverse effects. This approach relies on a detailed understanding of the drug's mechanism of action and its interactions with biological targets.

While specific programs detailing the rational design of this compound analogs for enhanced therapeutic profiles are not extensively documented in publicly available literature, the broader field of carbapenem (B1253116) research provides insights into potential strategies. One key area of focus is overcoming mechanisms of bacterial resistance. Rational design could be employed to develop this compound derivatives that are less susceptible to hydrolysis by emerging carbapenemases, a significant clinical threat. This could involve modifying the carbapenem core or the C-2 side chain to sterically hinder the approach of these enzymes without compromising PBP affinity.

Another avenue for rational design is the enhancement of penetration through the outer membrane of Gram-negative bacteria, a critical barrier for many antibiotics. Strategies could involve leveraging porin permeation properties in the design of new C-2 side chains to improve uptake into the bacterial cell. nih.gov By combining computational modeling with synthetic chemistry, it may be possible to design novel this compound analogs with optimized properties to combat multidrug-resistant pathogens.

Immunomodulatory and Anti Inflammatory Research

Modulation of Host Immune Responses During Infection

Biapenem has been shown to be a potent modulator of both innate and adaptive immunity, particularly in the context of mycobacterial infections. Studies indicate that it can enhance the host's defense mechanisms, contributing to a more effective immune response against pathogens.

This compound has a notable impact on macrophages, key cells of the innate immune system. Research demonstrates that this compound treatment leads to the activation of macrophages, skewing them towards a pro-inflammatory M1 phenotype. This is characterized by increased levels of reactive oxygen species (ROS) and activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This M1 polarization is crucial for enhancing the antimicrobial activity of macrophages.

The table below summarizes the key effects of this compound on macrophage activation based on available research findings.

FeatureEffect of this compoundReference
Phenotypic Shift Promotes M1 macrophage phenotype
Signaling Pathway Augments p38 MAPK signaling
Antimicrobial Activity Boosted
Co-stimulatory Molecules Enhanced expression

The influence of this compound extends to the adaptive immune system, specifically impacting T-cell responses. The activated macrophages, primed by this compound, play a vital role in the subsequent activation and priming of CD4+ and CD8+ T-cells. Furthermore, this compound treatment has been found to significantly amplify the polarization of T lymphocytes towards inflammatory Th1 and Th17 subsets. This shift is beneficial for the host as it promotes a cellular immune response critical for clearing infections like tuberculosis. Additionally, this compound aids in the generation of a long-lived central memory T-cell subset, which is crucial for providing long-term immunity and preventing disease recurrence.

The following table outlines the observed effects of this compound on T-cell activation and differentiation.

T-Cell SubsetEffect of this compoundSignificanceReference
CD4+ and CD8+ T-Cells Enhanced activationPrimes adaptive immunity,
Th1 and Th17 Cells Amplified polarizationPromotes inflammatory response to infection,,
Central Memory T-Cells Generation supportedContributes to long-term protective immunity,,

In line with its role in promoting a pro-inflammatory response to infection, this compound enhances the expression of pro-inflammatory cytokines. The activated M1 macrophages secrete these cytokines, which are essential for orchestrating the immune response. Notably, T-cells stimulated in the presence of this compound show enhanced production of IFN-γ, a cytokine with a protective role against pathogens like M.tb. There is also a significant increase in IL-17, another pro-inflammatory cytokine that contributes to long-term immunity.

CytokineEffect of this compound TreatmentRole in ImmunityReference
Pro-inflammatory Cytokines (general) Enhanced expressionOrchestrates immune response
Interferon-gamma (IFN-γ) Enhanced production by T-cellsProtective role against intracellular pathogens
Interleukin-17 (IL-17) Significantly increasedImparts long-term immunity

Investigation of Anti-Inflammatory Pathways

Beyond its pro-inflammatory role in the context of an active infection, this compound also exhibits anti-inflammatory effects by modulating specific signaling pathways. This suggests a capacity to regulate and potentially dampen excessive inflammation, which can be detrimental to the host.

This compound has been found to regulate the Toll-Like Receptor (TLR) signaling pathway. Specifically, in studies investigating lung injury induced by particulate matter, this compound was shown to reduce the upregulation of Toll-like receptor 4 (TLR4) and its downstream adaptor protein, MyD88. This inhibition of the TLR4-MyD88 pathway correlates with a reduction in inflammation, indicating a direct anti-inflammatory mechanism of action. By downregulating this key innate immune signaling pathway, this compound can help to control the inflammatory cascade.

Research indicates that this compound can also modulate the autophagy pathway, which is intrinsically linked to inflammation and cellular homeostasis. The anti-inflammatory effect of this compound has been associated with its ability to prevent excessive autophagy through the activation of the mTOR (mammalian target of rapamycin) pathway. Studies have shown that this compound increases the phosphorylation of mTOR, which in turn suppresses the levels of autophagy-related proteins like LC3 II and Beclin 1. This suggests that this compound's anti-inflammatory properties are, in part, due to its regulation of the mTOR-autophagy axis.

The interplay between these pathways is highlighted in the following table:

PathwayEffect of this compoundDownstream ConsequenceReference
TLR4-MyD88 Reduces expression/upregulationReduction of inflammatory cytokines and oxidants
PI3K/Akt/mTOR Increases phosphorylation (activation)Inhibition of excessive autophagy
Autophagy (LC3 II, Beclin 1) Suppressed expressionContributes to anti-inflammatory effect

Therapeutic Potential Beyond Antimicrobial Action (e.g., Lung Injury Modulation)

Beyond its well-established role as a potent antimicrobial agent, emerging research has illuminated the potential of this compound to exert immunomodulatory and anti-inflammatory effects. nbinno.com This has opened avenues for its repositioning in therapeutic areas beyond the treatment of bacterial infections, with a notable focus on the modulation of lung injury. nih.gov Studies have begun to unravel the mechanisms by which this compound can influence host immune responses, suggesting a broader clinical utility for this carbapenem (B1253116) antibiotic. nih.govnih.gov

One significant area of investigation has been its application in particulate matter-induced lung injury. nih.gov Research in a mouse model demonstrated that this compound can effectively reduce pathological lung injury, decrease the lung wet/dry weight ratio, and mitigate hyperpermeability caused by PM2.5 exposure. nih.gov The administration of this compound was shown to inhibit the infiltration of inflammatory cells into lung tissue and suppress the production of inflammatory cytokines. nih.gov

The anti-inflammatory effects of this compound in this context are linked to its ability to regulate key signaling pathways. nih.gov Specifically, it has been shown to reduce the expression of Toll-like receptor 4 (TLR4) and MyD88, critical components of the innate immune response. nih.gov Furthermore, this compound was found to increase the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and prevent autophagy, suggesting a complex mechanism of action in modulating inflammatory processes within the lungs. nih.gov

Table 1: Effects of this compound on Particulate Matter (PM2.5)-Induced Lung Injury in a Mouse Model

Parameter MeasuredEffect of PM2.5 ExposureEffect of this compound Treatment
Pathological Lung InjuryIncreasedReduced nih.gov
Lung Wet/Dry Weight RatioIncreasedReduced nih.gov
Vascular HyperpermeabilityIncreasedReduced nih.gov
Myeloperoxidase (MPO) ActivityEnhancedInhibited nih.gov
Inflammatory Cytokines in BALFIncreasedDecreased nih.gov
Total Protein in BALFIncreasedDecreased nih.gov
Lymphocyte Count in BALFIncreasedSuppressed nih.gov
TLR4 and MyD88 ExpressionIncreasedSuppressed nih.gov
mTOR Phosphorylation-Increased nih.gov
Autophagy-Related ProteinsIncreasedSuppressed nih.gov

BALF: Bronchoalveolar Lavage Fluid

Further evidence of this compound's immunomodulatory capabilities comes from studies on Mycobacterium tuberculosis (M.tb) infection. nih.govnih.gov This research indicates that this compound's therapeutic potential is not limited to its direct anti-mycobacterial activity but also involves the modulation of the host's innate and adaptive immune systems. nih.govnih.gov In macrophages, this compound treatment has been observed to increase the production of reactive oxygen species (ROS), activate p38 signaling, and enhance the secretion of pro-inflammatory cytokines, which is indicative of a shift towards an M1 macrophage phenotype. nih.gov

This activation of the innate immune response by this compound further influences adaptive immunity. nih.gov Studies have shown that this compound treatment can lead to the activation of CD4+ and CD8+ T-cells in both the lungs and spleen of infected mice. nih.gov Moreover, it promotes the polarization of T lymphocytes towards the Th1 and Th17 inflammatory subsets, which are crucial for controlling M.tb infection. nih.gov A significant finding is that this compound treatment may also contribute to the generation of a long-lived central memory T-cell subset, which could play a role in reducing the recurrence of tuberculosis. nih.govnih.gov

Table 2: Immunomodulatory Effects of this compound in the Context of Mycobacterium tuberculosis Infection

Immune ComponentObserved Effect of this compound Treatment
Innate Immunity
MacrophagesAugments activation via p38 signaling nih.govnih.gov
Pro-inflammatory CytokinesEnhanced expression nih.gov
Co-stimulatory MoleculesEnhanced expression nih.gov
Adaptive Immunity
CD4+ and CD8+ T-cellsPrimed and activated in lungs and spleen nih.gov
T-cell PolarizationAmplified polarization toward Th1 and Th17 subsets nih.gov
Central Memory T-cellsHelped generate a long-lived subset nih.gov

These findings collectively suggest that this compound possesses significant immunomodulatory and anti-inflammatory properties that are independent of its bactericidal mechanism. nih.govnih.gov The ability to modulate complex inflammatory pathways in the lungs and enhance specific host immune responses against pathogens like M.tb highlights a promising area for future therapeutic development and drug repositioning. nbinno.comnih.gov

Clinical Efficacy and Comparative Effectiveness Research

Efficacy in Severe Community-Acquired Pneumonia (SCAP)

Biapenem has been shown to be an effective treatment for Severe Community-Acquired Pneumonia (SCAP). In a retrospective propensity score matching analysis involving 416 children with SCAP, the efficacy and safety of this compound were compared to meropenem (B701). The study revealed that the effective rate for the this compound group was 90.4%, which was comparable to the 90.9% effective rate observed in the meropenem group. These findings suggest that this compound is a viable alternative to meropenem for treating SCAP in pediatric patients.

Table 1: Comparative Efficacy of this compound vs. Meropenem in Pediatric SCAP
Treatment GroupNumber of PatientsEffective Rate (%)
This compound20890.4%
Meropenem20890.9%

Efficacy in Lower Respiratory Tract Infections (LRTIs)

The clinical utility of this compound has been well-established in the treatment of Lower Respiratory Tract Infections (LRTIs). A study focusing on elderly Chinese patients with LRTIs reported a clinical efficacy rate of 70.3% (78 out of 111 patients) and a bacterial eradication rate of 68.5% (37 out of 54 patients).

In a multicenter, randomized, controlled clinical trial in China, this compound was compared with meropenem for the treatment of bacterial LRTIs. The clinical efficacy of this compound was found to be 92.65% (63 out of 68 patients), which was comparable to the 92.54% (62 out of 67 patients) efficacy of meropenem. Furthermore, the bacterial eradication rate for this compound in LRTIs was 94.74% (36 out of 38 isolates), while for meropenem it was 87.80% (36 out of 41 isolates). nih.gov Another comparative study against imipenem (B608078)/cilastatin (B194054) also supported the efficacy of this compound in this indication.

Table 2: Efficacy of this compound in Lower Respiratory Tract Infections (LRTIs)
Study PopulationComparatorThis compound Clinical Efficacy Rate (%)This compound Bacterial Eradication Rate (%)
Elderly Chinese PatientsN/A70.3%68.5%
Adults (Multicenter Trial)Meropenem92.65%94.74%

Efficacy in Complicated Urinary Tract Infections (cUTIs)

This compound has demonstrated high efficacy in the management of complicated Urinary Tract Infections (cUTIs). A clinical study on urogenital infections found that in patients with chronic complicated UTIs, the clinical efficacy of this compound was 90% (excellent or moderate in 19 out of 21 patients). researchgate.net The bacteriological response was also high, with 94% of bacteria eradicated after treatment. researchgate.net

A large multicenter, randomized, controlled trial comparing this compound to meropenem showed a clinical efficacy of 96.88% (62 out of 64 patients) for this compound in treating UTIs, which was similar to the 95.38% (62 out of 65 patients) efficacy of meropenem. nih.gov The bacterial eradication rates were also comparable, with 97.78% (44 out of 45 isolates) for this compound and 100% (39 out of 39 isolates) for meropenem. nih.gov A meta-analysis of randomized controlled trials further concluded that this compound is as effective and safe as imipenem-cilastatin or meropenem for treating cUTIs. nih.gov

Table 3: Comparative Efficacy of this compound in Complicated Urinary Tract Infections (cUTIs)
StudyComparatorThis compound Clinical Efficacy Rate (%)Comparator Clinical Efficacy Rate (%)This compound Bacterial Eradication Rate (%)Comparator Bacterial Eradication Rate (%)
Urogenital Infection StudyN/A90%N/A94%N/A
Multicenter RCTMeropenem96.88%95.38%97.78%100%

Efficacy in Complicated Intra-Abdominal Infections (cIAIs)

In the treatment of complicated Intra-Abdominal Infections (cIAIs), this compound has been shown to be a reliable therapeutic option. An open randomized comparative multicenter trial was conducted to compare the efficacy of this compound with imipenem/cilastatin. In this study, 65.1% (28 out of 43 evaluable patients) receiving this compound were clinically cured, a rate similar to the 67.5% (27 out of 40 evaluable patients) in the imipenem/cilastatin group. The microbiological response was also satisfactory and comparable between the two groups. frontiersin.org

A Bayesian network meta-analysis of fifteen studies involving 6,745 participants evaluated the efficacy of various carbapenems and tigecycline (B611373) for cIAIs. bohrium.com While no statistical differences were found in clinical and microbiological outcomes between the different carbapenems, the cumulative rank probability for clinical treatment success placed this compound after doripenem, meropenem, and imipenem/cilastatin. bohrium.com For microbiological treatment success, this compound was ranked similarly. bohrium.com

Table 4: Efficacy of this compound in Complicated Intra-Abdominal Infections (cIAIs)
StudyComparatorThis compound Clinical Cure Rate (%)Comparator Clinical Cure Rate (%)
Swedish Study Group TrialImipenem/Cilastatin65.1%67.5%

Efficacy in Septicemia and Sepsis

This compound is considered a treatment option for severe infections such as septicemia and sepsis due to its potent and broad-spectrum bactericidal activity. scispace.com A study evaluating the pharmacokinetics and efficacy of this compound in a septic population found that 59% of patients achieved a successful clinical cure after treatment. nih.gov Another prospective observational study conducted in an intensive care unit setting with patients who had sepsis requiring surgical intervention reported a 100% response rate to this compound therapy. In a smaller clinical study, one patient with sepsis was treated with this compound and the causative organisms were successfully eradicated.

Table 5: Clinical Efficacy of this compound in Sepsis
StudyPatient PopulationClinical Outcome
Pharmacokinetics and Efficacy StudySeptic Population59% Successful Clinical Cure
Prospective Observational ICU StudySepsis patients requiring surgery100% Response Rate
Table 6: Efficacy of this compound in Gynecological Intrapelvic Infections
Infection TypeNumber of PatientsOverall Clinical Efficacy (%)Bacteriological Eradication Rate (%)
Intrauterine infections, adnexitis, parametritis, pelvic peritonitis, etc.14493.1%88.7%

Efficacy in Febrile Neutropenia

This compound has been evaluated as an initial therapeutic agent for febrile neutropenia (FN) in patients with hematopoietic diseases. A multi-institutional study in Japan involving 178 evaluable patients reported a combined response rate (excellent and good) of 67.9%. Notably, a response rate of 61.7% was observed even in high-risk FN patients with severe neutropenia.

Table 7: Efficacy of this compound in Febrile Neutropenia (FN)
StudyPatient PopulationOverall Response Rate (%)Response Rate in High-Risk/Severe Neutropenia (%)
Multi-institutional StudyPatients with hematopoietic diseases67.9%61.7%
Hematological Malignancy StudyPatients with hematological malignancies78%73%

Meta-Analyses and Systematic Reviews of Clinical Trials

Meta-analyses and systematic reviews of randomized controlled trials (RCTs) have provided robust evidence for the clinical efficacy of this compound, often demonstrating non-inferiority to other carbapenems like imipenem-cilastatin and meropenem.

A significant meta-analysis evaluating the efficacy and safety of this compound for treating various infections included eight RCTs with a total of 1,685 patients. nih.gov This analysis focused on lower respiratory tract infections (LRTIs), complicated urinary tract infections (cUTIs), and complicated intra-abdominal infections (cIAIs). The results indicated no statistically significant difference in treatment success between this compound and comparator antibiotics, which were primarily imipenem-cilastatin and meropenem. nih.govtandfonline.com The data from this meta-analysis underscores this compound's comparable efficacy in these common and often serious infections. tandfonline.comresearchgate.net

The analysis of primary efficacy outcomes revealed no significant variance in the rates of clinical and microbiological success between this compound and the comparator antibiotics across the different infection types studied. tandfonline.com This suggests that this compound is a reliable therapeutic option for empirical treatment in these clinical scenarios. tandfonline.com

Table 1: Comparative Efficacy of this compound in a Meta-Analysis of Randomized Controlled Trials

Infection Type Comparator Outcome Result
Lower Respiratory Tract Infections (LRTIs) Imipenem/Cilastatin, Meropenem Treatment Success No significant difference
Complicated Urinary Tract Infections (cUTIs) Imipenem/Cilastatin, Meropenem Treatment Success No significant difference

Another systematic review and meta-analysis focused on the treatment of complicated urinary tract infections (cUTIs) compared newer antibiotics to carbapenems, including this compound. oup.com While pooled estimates for a composite cure (clinical success and microbiological eradication) numerically favored the newer antibiotics, the difference was not statistically significant. oup.com However, the newer antibiotics did show superiority in terms of microbiological response when compared to the carbapenem (B1253116) group. oup.com

Real-World Effectiveness Studies

Real-world effectiveness studies supplement the findings from controlled clinical trials by evaluating a drug's performance in routine clinical practice. These studies often include more heterogeneous patient populations and reflect everyday treatment scenarios.

A retrospective propensity score matching (PSM) analysis was conducted to compare the real-world efficacy and safety of this compound and meropenem for treating severe community-acquired pneumonia (SCAP) in a pediatric population. researchgate.netnih.govnih.gov The study, which included 915 children, utilized a 1:1 PSM to balance baseline characteristics between the two treatment groups, resulting in 416 patients for the final analysis. researchgate.netnih.govnih.gov The findings showed comparable effective rates between the this compound and meropenem groups (90.4% vs. 90.9%, respectively), with no statistically significant difference. researchgate.netnih.govnih.gov

Table 2: Real-World Effectiveness of this compound vs. Meropenem for Severe Community-Acquired Pneumonia in Children (Post-PSM)

Outcome This compound Group (n=208) Meropenem Group (n=208) p-value
Effective Rate 90.4% 90.9% 1.0

Drug Drug Interaction Research

Pharmacokinetic Interactions Influencing Biapenem Metabolism and Excretion

As this compound is predominantly eliminated from the body via the kidneys, its pharmacokinetics are susceptible to interactions with drugs that affect renal function and transport mechanisms. patsnap.com

The concomitant use of drugs that can impair kidney function is a primary concern when administering this compound. patsnap.com Since this compound is mainly excreted by the kidneys, any substance that reduces renal function can lead to decreased clearance of the antibiotic, potentially increasing its concentration in the blood and the risk of toxicity. patsnap.com Medications such as nonsteroidal anti-inflammatory drugs (NSAIDs), aminoglycosides, and certain diuretics are known to have the potential to impair renal function. patsnap.com Therefore, caution is advised when these drugs are used concurrently with this compound, and monitoring of renal function may be necessary.

The role of renal transporters, specifically Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs), in the excretion of this compound has been investigated to understand potential drug-drug interactions at a molecular level. Research indicates that this compound's primary route of elimination is glomerular filtration, with renal tubular secretion mediated by OAT3 playing a minor role.

Studies have shown that this compound does not significantly inhibit the transport activities of OAT1 or OCT2. While it does exhibit mild inhibition of OAT3, its affinity is low. This suggests that this compound is not a clinically relevant substrate or inhibitor for these key renal transporters. Consequently, significant pharmacokinetic interactions with other drugs that are substrates or inhibitors of OAT1, OAT3, or OCT2 are considered unlikely.

Table 1: Summary of Pharmacokinetic Interactions with this compound
Interacting Drug/ClassMechanism of InteractionPotential Clinical Outcome
Renal Function Modulators (NSAIDs, Aminoglycosides, Diuretics)Impairment of renal function, leading to decreased excretion of this compound. patsnap.comIncreased plasma concentration of this compound and potential for toxicity. patsnap.com
OAT and OCT Substrates/InhibitorsThis compound is primarily cleared by glomerular filtration; OAT3-mediated secretion is a minor pathway. This compound has a low affinity for OAT1, OAT3, and OCT2.Clinically significant interactions are unlikely.

Pharmacodynamic Interactions and Clinical Outcomes

Pharmacodynamic interactions occur when one drug alters the effect of another at the site of action. For this compound, the most clinically significant interactions involve anticonvulsants and agents that affect its renal handling, as well as a potential increased risk of bleeding with anticoagulants.

A notable and clinically important interaction occurs between this compound and the anticonvulsant valproic acid. patsnap.comdrugbank.com Co-administration of this compound with valproic acid has been shown to cause a significant reduction in the serum concentrations of valproic acid. patsnap.comdrugbank.com This decrease can be substantial, often falling below the therapeutic range required for seizure control. nih.govfrontiersin.orgwww.gov.uk

The proposed mechanisms for this interaction are multifactorial and may include increased glucuronidation of valproic acid and inhibition of the hydrolysis of its glucuronide metabolite back to the active form. nih.govfrontiersin.org This reduction in valproic acid levels can lead to a loss of seizure control in patients with epilepsy. patsnap.com Due to the magnitude and rapid onset of this interaction, simply monitoring valproic acid levels or adjusting its dose may not be sufficient to manage the interaction effectively. www.gov.uk Therefore, the concurrent use of this compound and valproic acid is generally not recommended, and alternative antibiotic therapies should be considered for patients stabilized on valproic acid. patsnap.comnih.gov

Probenecid (B1678239) is known to block the renal tubular secretion of many drugs, including beta-lactam antibiotics, by inhibiting organic anion transporters. wikipedia.orgdrugbank.com In the case of this compound, probenecid can inhibit its renal excretion, leading to increased and prolonged plasma concentrations of the antibiotic. patsnap.com This interaction could potentially enhance the therapeutic effect of this compound but may also increase the risk of adverse effects. patsnap.com Dose adjustments of this compound might be necessary if it is used concurrently with probenecid. patsnap.com

The co-administration of this compound with coumarin (B35378) anticoagulants may lead to an increased risk of bleeding. drugbank.com Although the precise mechanism is not fully elucidated, it is a recognized potential interaction for many broad-spectrum antibiotics. These antibiotics can alter intestinal flora, which may affect vitamin K synthesis and consequently enhance the anticoagulant effect. The risk or severity of bleeding can be increased when this compound is combined with anticoagulants such as acenocoumarol, dicoumarol, phenindione, phenprocoumon, and warfarin. drugbank.com Close monitoring of coagulation parameters is advisable when this compound is administered to patients receiving anticoagulant therapy.

Table 2: Summary of Pharmacodynamic Interactions with this compound
Interacting Drug/ClassMechanism of InteractionPotential Clinical Outcome
Valproic AcidThis compound significantly reduces serum concentrations of valproic acid. patsnap.comdrugbank.comLoss of seizure control. patsnap.com Concomitant use is generally not recommended. nih.gov
ProbenecidInhibits renal tubular secretion of this compound. patsnap.comwikipedia.orgIncreased plasma concentration and potential for enhanced efficacy or toxicity of this compound. patsnap.com
Anticoagulants (e.g., Warfarin, Acenocoumarol)Potential alteration of vitamin K synthesis by gut flora.Increased risk or severity of bleeding. drugbank.com

Impact on Immunological Agents (e.g., Vaccines)umn.edu

The interaction between this compound and immunological agents, such as vaccines, is an area with limited specific research. While general principles regarding the co-administration of antibiotics and vaccines exist, detailed clinical studies focusing solely on this compound are not extensively available in published literature. The theoretical basis for interaction often revolves around the potential for an antibiotic to interfere with the immune response to a vaccine, particularly live bacterial vaccines.

Research Findings on Vaccine Co-administration

Available information suggests a potential for this compound to diminish the therapeutic efficacy of certain live attenuated vaccines. The mechanism underlying this interaction is presumed to be the antibiotic's activity against the live bacterial strains contained within the vaccine, which are necessary to elicit a robust immune response.

Specific vaccines noted for potential interactions include:

Bacillus Calmette-Guérin (BCG) Vaccine: The therapeutic efficacy of the BCG vaccine may be decreased when used in combination with this compound. imperial.ac.uk The BCG vaccine is a live attenuated strain of Mycobacterium bovis used to protect against tuberculosis. The antibacterial action of this compound could potentially inhibit the replication of the vaccine strain, thereby reducing the immunological stimulus.

Typhoid Vaccine (Live Attenuated Ty21a): Similar to the BCG vaccine, the therapeutic efficacy of the live oral typhoid vaccine can be decreased when co-administered with this compound. imperial.ac.uk This vaccine contains a live, weakened strain of Salmonella Typhi, and its effectiveness relies on the replication of these bacteria in the gut to stimulate an immune response.

It is important to note that these statements are based on drug interaction databases, and extensive clinical trial data specifically investigating these interactions with this compound are scarce.

Immunomodulatory Effects

Separate from direct interactions with live vaccines, some research has explored the immunomodulatory properties of this compound, particularly in the context of mycobacterial infections. Studies have suggested that this compound may elicit mycobacteria-specific immune responses. sciencenews.org For instance, research has indicated that this compound can boost the activation of innate immune cells like macrophages and enhance the subsequent adaptive immune responses involving CD4+ and CD8+ T-cells. This was observed in the context of active tuberculosis infection rather than vaccination response. These findings suggest that this compound may have effects on the host immune system beyond its direct antibacterial activity, though the implications for vaccine immunogenicity are not well-defined.

The following table summarizes the potential interactions between this compound and specific immunological agents based on available information.

Immunological AgentTypePotential Impact of Co-administration with this compound
BCG Vaccine Live Attenuated BacteriaDecreased therapeutic efficacy imperial.ac.uk
Typhoid Vaccine (Live) Live Attenuated BacteriaDecreased therapeutic efficacy imperial.ac.uk

Future Directions and Emerging Research Avenues

Repurposing of Biapenem for Novel Therapeutic Applications

Beyond its primary role as a bactericidal agent, research is uncovering new potential applications for this compound, a strategy known as drug repurposing or repositioning. datainsightsmarket.com This approach leverages existing knowledge of a drug's safety and pharmacokinetics to expedite its development for new indications, offering significant savings in time and cost. datainsightsmarket.com

One notable area of investigation is the potential anti-inflammatory effect of this compound. A 2020 study explored its role in mitigating lung injury induced by particulate matter (PM₂.₅). nih.gov The research demonstrated that this compound effectively reduced pathological lung damage, hyperpermeability, and the influx of inflammatory cytokines in mice exposed to PM₂.₅. nih.gov The findings suggest that this compound exerts a critical anti-inflammatory effect by regulating the TLR4-MyD88 and mTOR-autophagy pathways, positioning it as a potential therapeutic agent for pollution-induced pulmonary injury. nih.gov

Another significant frontier is the application of this compound in the treatment of tuberculosis (TB), particularly against drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.gov While beta-lactam antibiotics were not traditionally used for TB, the stability of carbapenems like this compound against the bacterial β-lactamase (BlaC) makes them viable candidates. nih.gov Research indicates this compound has potent efficacy against both drug-susceptible and drug-resistant M. tb strains. nih.gov Furthermore, studies suggest this compound may possess immunomodulatory properties that enhance the host's immune response. nih.govnih.gov It has been shown to induce long-lasting protective T-cell immunity by enriching the pool of central memory T-cells in mice, which could help reduce the recurrence of tuberculosis. nih.gov This dual mechanism—direct antibacterial action combined with immune system augmentation—presents a novel strategy for managing TB. nih.govnih.gov

Area of RepurposingInvestigated Mechanism/EffectPotential Therapeutic Application
Inflammatory Conditions Regulation of TLR4-MyD88 and mTOR-autophagy pathways; reduction of inflammatory cytokines. nih.govParticulate matter-induced lung injury. nih.gov
Tuberculosis (TB) Inhibition of M. tuberculosis cell wall synthesis; immunomodulatory effects enhancing host T-cell immunity. nih.govnih.govTreatment of drug-susceptible and drug-resistant TB; reduction of disease recurrence. nih.gov

Development of Advanced this compound Formulations

To enhance the therapeutic profile of this compound, researchers are exploring advanced formulations designed to improve its stability, delivery, and efficacy against resistant pathogens. mdpi.com These efforts are part of a broader trend in antibiotic development to overcome the limitations of conventional drug delivery. bohrium.com

Novel crystalline forms of this compound have been patented, which can offer improved stability and dissolution characteristics, crucial for medicinal preparations. mdpi.com Beyond modifying the drug's physical form, advanced drug delivery systems are a key area of research. Liposomal formulations, for instance, are being investigated for carbapenems. nih.govresearchgate.net A Chinese patent describes a this compound lyophilized liposome (B1194612) preparation, which can improve drug encapsulation efficiency and is suitable for industrial production. google.com Liposomes can protect the antibiotic from degradation, alter its pharmacokinetic profile, and potentially target it to the site of infection. ucl.ac.ukdoaj.org

Nanoparticle-based delivery systems represent another promising frontier. Studies on other carbapenems, such as imipenem (B608078) and meropenem (B701), have shown that formulation with gold or polymeric nanoparticles can enhance antibacterial activity against resistant bacteria. nih.govresearchgate.net These nano-formulations may work by overcoming bacterial resistance mechanisms, such as enzymatic degradation, and improving drug penetration. nih.govresearchgate.net Similar strategies could be applied to this compound to combat emerging resistance.

The development of prodrugs is also a viable strategy. mdpi.commdpi.com Prodrugs are inactive derivatives of a drug that are converted into the active form within the body. mdpi.com This approach can be used to improve oral bioavailability, a significant limitation of parenteral carbapenems like this compound. mdpi.comnih.gov For example, sulopenem (B8136399) etzadroxil is an oral prodrug of the penem (B1263517) antibiotic sulopenem. nih.gov Developing an oral this compound prodrug could expand its use to outpatient settings and improve patient compliance.

Formulation StrategyDescriptionPotential Advantages for this compound
Novel Crystal Forms Developing new polymorphic forms of the this compound molecule. mdpi.comImproved stability, solubility, and suitability for manufacturing. mdpi.com
Liposomal Formulations Encapsulating this compound within lipid-based vesicles (liposomes). google.comEnhanced stability, protection from degradation, potential for targeted delivery. google.comucl.ac.uk
Nanoparticle Delivery Conjugating or encapsulating this compound with nanoparticles (e.g., gold, polymeric). nih.govresearchgate.netOvercoming bacterial resistance, improved efficacy against resistant strains, enhanced drug penetration. nih.gov
Prodrug Development Creating a chemically modified, inactive form of this compound that is activated in vivo. mdpi.comImproved oral bioavailability, enabling outpatient treatment and broader clinical application. mdpi.comnih.gov

Integration of Pharmacogenomics in this compound Therapy Optimization

Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a pathway to personalized antibiotic therapy. americanpharmacogenomicsassociation.comnih.gov While this field is more established in areas like oncology and cardiology, its application to antimicrobials is an emerging area of research with the potential to optimize efficacy and minimize adverse reactions. mdpi.com

For antibiotics, genetic variability can influence both pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). mdpi.com Polymorphisms in genes encoding drug-metabolizing enzymes and membrane transporters can lead to interindividual differences in drug clearance and effectiveness. mdpi.com Although specific pharmacogenomic studies on this compound are limited, research on other beta-lactam antibiotics provides a framework for future investigation.

A key area of interest is the association between human leukocyte antigen (HLA) gene variants and immune-mediated adverse drug reactions. mdpi.comnih.govclinpgx.org Certain HLA alleles have been strongly linked to severe cutaneous adverse reactions (SCARs) caused by various drugs, including beta-lactam antibiotics. nih.govfrontiersin.orgresearchgate.net Future research could investigate whether specific HLA genotypes predispose individuals to hypersensitivity reactions with this compound, allowing for pre-treatment screening in susceptible populations. Identifying genetic markers associated with treatment response could also help tailor therapy, ensuring optimal outcomes and combating the development of resistance. americanpharmacogenomicsassociation.com

Genetic AreaRelevance to Antibiotic TherapyPotential Application for this compound
Drug Transporter Genes Variations can affect drug distribution and elimination, influencing efficacy and toxicity. mdpi.comInvestigating polymorphisms to predict individual pharmacokinetic variability and optimize dosing.
Drug Metabolism Genes (e.g., CYP450) Polymorphisms can alter the rate at which some drugs are metabolized. nih.govWhile this compound is primarily renally cleared, exploring any minor metabolic pathways could reveal sources of variability.
Human Leukocyte Antigen (HLA) Genes Strong association between specific HLA alleles and risk of severe immune-mediated adverse drug reactions. nih.govnih.govIdentifying potential HLA markers associated with this compound hypersensitivity to enable pre-screening and enhance safety. frontiersin.org

Exploration of this compound in Emerging Infectious Disease Threats

The rise of multidrug-resistant organisms and the potential for novel pathogens or bioterrorism agents necessitates the evaluation of broad-spectrum antibiotics against these threats. frontiersin.orgcabidigitallibrary.org this compound's potent activity against a wide range of Gram-positive and Gram-negative bacteria makes it a candidate for consideration in preparedness strategies for emerging infectious diseases. nih.govnih.gov

One specific area of interest is its activity against potential bioterrorism agents. nih.gov Research has shown that this compound has promising in vitro activity against Burkholderia pseudomallei, the bacterium that causes melioidosis. nih.gov B. pseudomallei is considered a Category B bioterrorism agent by the Centers for Disease Control and Prevention (CDC). mdpi.com The treatment of melioidosis is challenging, and carbapenems are often used. cabidigitallibrary.orgnih.gov The documented activity of this compound suggests it could be a valuable tool in response to a deliberate or natural outbreak of this disease. nih.gov

Further research is warranted to evaluate this compound's efficacy against other emerging threats and pathogens on the World Health Organization's priority list, particularly carbapenem-resistant Enterobacteriaceae (CRE) and other difficult-to-treat resistant bacteria. nih.gov Understanding its spectrum against these evolving pathogens is crucial for defining its future role in managing public health emergencies.

Long-Term Efficacy and Resistance Monitoring Studies

Continuous and systematic monitoring of antibiotic efficacy and resistance is fundamental to preserving the utility of last-resort agents like carbapenems. nih.gov The increasing prevalence of carbapenem-resistant Gram-negative bacteria is a major global health threat, driven by various genetic mechanisms. asm.orgnih.govnih.govmdpi.comfrontiersin.org Long-term surveillance studies are essential to track the evolution and spread of these resistance determinants.

Major global surveillance programs, such as the Antimicrobial Testing Leadership and Surveillance (ATLAS) program and the WHO's Global Antimicrobial Resistance and Use Surveillance System (GLASS), play a critical role in this effort. nih.govwho.intpfizer.com These programs collect data on carbapenem (B1253116) resistance rates from numerous medical centers worldwide, providing crucial insights into regional and global trends. nih.govnih.gov For example, the ATLAS program tracks resistance trends for pathogens like Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii-calcoaceticus complex, and identifies the prevalence of specific carbapenemase genes like KPC, NDM, and OXA-48. nih.gov

Future efforts must ensure that newer carbapenems like this compound are consistently included in these surveillance platforms. Longitudinal studies are needed to monitor shifts in this compound susceptibility over time, identify emerging resistance mechanisms specific to the molecule, and correlate usage data with resistance trends. datainsightsmarket.comnih.gov This data is vital for updating clinical guidelines, informing antimicrobial stewardship programs, and guiding future drug development. vivli.org

Surveillance Program/SystemSponsoring/Leading OrganizationObjectiveRelevance to this compound
ATLAS (Antimicrobial Testing Leadership and Surveillance)PfizerGlobal surveillance of bacterial and fungal resistance patterns and sensitivity to antibiotics. pfizer.comTracks resistance trends for carbapenems against key Gram-negative pathogens. nih.gov
GLASS (Global Antimicrobial Resistance and Use Surveillance System)World Health Organization (WHO)Standardize AMR surveillance and collect data on AMR in humans, the food chain, and the environment. who.intProvides a global framework for monitoring carbapenem consumption and resistance rates. nih.govwho.int
CAESAR (Central Asian and European Surveillance of Antimicrobial Resistance)WHO Regional Office for Europe, ESCMID, RIVMNetwork of national AMR surveillance systems in the WHO European Region. who.intMonitors carbapenem resistance in a specific geographical region.
EARS-Net (European Antimicrobial Resistance Surveillance Network)European Centre for Disease Prevention and Control (ECDC)The largest publicly-funded system for AMR surveillance in Europe. who.intProvides detailed data on carbapenem resistance across Europe.

Global Research Collaborations and Data Harmonization

The challenge of antimicrobial resistance is a global one that cannot be addressed by individual institutions or countries in isolation. International research collaborations and the harmonization of surveillance data are paramount. Initiatives are underway to facilitate the sharing of high-quality AMR data among pharmaceutical companies, academic researchers, and public health bodies.

A key example is the AMR Register, launched by the non-profit organization Vivli. mdpi.com This platform allows biopharmaceutical companies to share their raw antimicrobial susceptibility data, creating a centralized resource for researchers. mdpi.com Such initiatives enable a more comprehensive understanding of global resistance patterns, help identify new resistance mechanisms, predict future trends, and inform public health policy. who.int

For this compound and other carbapenems, contributing data to such global repositories is crucial. Harmonizing the methodologies for susceptibility testing and the criteria for data reporting across different countries and healthcare systems is a significant challenge but is essential for generating comparable and meaningful global insights. who.int Collaborative efforts can accelerate the discovery of new strategies to combat resistance, optimize the use of existing antibiotics like this compound, and ensure their continued availability for future generations.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to assess biapenem's pharmacodynamic profile against Gram-negative pathogens?

  • Methodology : Use time-kill assays to quantify bactericidal activity and determine minimum inhibitory concentrations (MICs) across clinically relevant strains. For carbapenems like this compound, measure T>MIC (time above MIC) as the primary PK/PD index, targeting ≥30% of the dosing interval for bactericidal efficacy. Validate findings using in vitro models (e.g., hollow-fiber systems) to simulate human pharmacokinetics .
  • Data Interpretation : Compare MIC distributions across geographic regions and hospital settings to identify resistance trends. For example, MIC50/MIC90 values for A. baumannii vary between tertiary and teaching hospitals due to differences in antibiotic exposure .

Q. How can researchers evaluate this compound's safety in elderly or renally impaired populations?

  • Methodology : Conduct retrospective cohort studies with covariate-adjusted pharmacokinetic modeling (e.g., using NONMEM). Key covariates include creatinine clearance (CLcr) and total body weight (TBW), which significantly influence clearance and volume of distribution. Monitor adverse events (e.g., seizures, gastrointestinal disturbances) and correlate with trough concentrations .
  • Data Contradictions : While this compound is generally well-tolerated, conflicting reports exist about neurotoxicity at high doses. Use therapeutic drug monitoring (TDM) to mitigate risks in vulnerable populations .

Q. What in vivo models are appropriate for studying this compound's efficacy in pulmonary infections?

  • Experimental Design : Use neutropenic murine lung infection models with P. aeruginosa or A. baumannii. Administer this compound via intravenous or inhalational routes and collect bronchoalveolar lavage samples for bacterial load quantification. Include probenecid co-administration to assess renal transporter (OAT3) effects on clearance .
  • Limitations : Rodent models may overestimate human efficacy due to metabolic differences. Validate results with ex vivo human lung tissue simulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's synergistic activity with rifampicin against drug-resistant TB?

  • Approach : Perform checkerboard assays and fractional inhibitory concentration (FIC) analyses to quantify synergy. In murine TB models, compare this compound/rifampicin regimens with monotherapy arms. Note that synergy is strain-dependent: observed in H37Rv (drug-susceptible) but absent in high-level rifampicin-resistant strains .
  • Mechanistic Insight : Use transcriptomics to identify upregulated cell wall synthesis pathways in resistant strains, which may explain reduced synergy .

Q. What computational methods optimize this compound dosing regimens in pediatric populations?

  • PK/PD Modeling : Apply Monte Carlo simulations to estimate %T>MIC for varying TBW (15–35 kg) and CLcr (10–100 mL/min). For extended infusions (e.g., 3-hour vs. 1-hour), simulate steady-state concentrations and validate with sparse sampling in clinical trials. Protein binding (3.4%) must be accounted for in free-drug calculations .
  • Validation Challenges : Lack of established PK/PD targets for A. baumannii necessitates extrapolation from P. aeruginosa data, introducing potential bias .

Q. How do porin mutations and efflux pump overexpression impact this compound resistance in Enterobacteriaceae?

  • Experimental Workflow :

Genotype resistant isolates for ompK35/36 porin loss and acrAB-tolC efflux pump overexpression.

Perform MIC assays with/without efflux inhibitors (e.g., PAβN).

Use proteomics to quantify β-lactamase expression (e.g., KPC, NDM).

  • Data Interpretation : Resistance is multifactorial; prioritize strains with dual porin/efflux mechanisms for translational studies .

Q. What meta-analysis frameworks are robust for evaluating this compound combination therapies?

  • Systematic Review Protocol :

  • Inclusion Criteria : RCTs and observational studies comparing this compound monotherapy vs. combinations (e.g., fosfomycin, levofloxacin).
  • Outcome Measures : Clinical cure rates, microbiological eradication, and adverse events.
  • Statistical Models : Use random-effects models to account for heterogeneity. Subgroup analyses by infection type and pathogen (e.g., MDR-PA vs. A. baumannii) are critical .
    • Limitations : Publication bias may inflate efficacy estimates; assess via funnel plots and Egger’s test .

Q. How can preclinical data on this compound's anti-TB activity be translated into clinical trials?

  • Translational Pathway :

Validate murine model findings in non-human primates.

Design Phase IIa trials with early bactericidal activity (EBA) endpoints.

Optimize co-administration with rifampicin analogs to overcome resistance.

  • Regulatory Hurdles : Address PK variability in TB patients with malnutrition or HIV coinfection using adaptive trial designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biapenem
Reactant of Route 2
Biapenem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.